4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Properties
IUPAC Name |
4-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-13-3-6-15(7-4-13)24(22,23)20-12-14-5-8-16(18-11-14)17-9-10-19-21(17)2/h3-11,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYJCNIPLUNVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide involves several steps. One common synthetic route includes the coupling of a pyrazole derivative with a pyridine derivative, followed by sulfonamide formation. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
The pyrazole moiety, which is part of the compound's structure, has been recognized for its anticancer properties. Research indicates that compounds containing the pyrazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with pyrazole can inhibit kinase activity, which is crucial for cancer cell proliferation .
Case Study : In a recent study involving pyrazole derivatives, specific compounds demonstrated IC values as low as 0.19 µM against BRAF (V600E) mutations, indicating strong potential for targeting specific cancer types .
Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory effects, similar to other sulfonamide derivatives. Pyrazole-containing compounds are increasingly being explored for their ability to modulate inflammatory pathways, which could lead to novel treatments for inflammatory diseases.
Data Summary : A review highlighted various pyrazole derivatives that showed significant inhibition of inflammatory markers in vitro, suggesting that 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide could be investigated further for anti-inflammatory applications .
Potential Development in Drug Design
Given the promising biological activity associated with pyrazole-based compounds, there is significant interest in developing 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide into a pharmaceutical agent. The ongoing research aims to optimize its pharmacokinetic properties and enhance its efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit enzymes essential for the survival of the Leishmania parasite . Similarly, its antimalarial activity could be attributed to the inhibition of key enzymes in the Plasmodium parasite . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide can be compared with other pyrazole derivatives, such as:
3(5)-Substituted Pyrazoles: These compounds also exhibit diverse pharmacological activities and are used in the synthesis of more complex heterocyclic systems.
Hydrazine-coupled Pyrazoles: Known for their potent antileishmanial and antimalarial activities, these compounds share similar applications but may differ in their specific molecular targets and efficacy.
Biological Activity
The compound 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological properties. The structure features a pyridine ring, a pyrazole moiety, and a benzenesulfonamide group, which are known to exhibit various pharmacological activities.
Table 1: Structural Components
| Component | Description |
|---|---|
| Pyridine | A nitrogen-containing aromatic ring |
| Pyrazole | A five-membered ring with two nitrogen atoms |
| Benzenesulfonamide | A sulfonamide group attached to a benzene ring |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine moieties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of similar compounds, it was found that derivatives with modifications on the pyrazole ring demonstrated significant antiproliferative activity across multiple cancer cell lines. For instance, one derivative exhibited an IC50 value less than that of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties , particularly against Leishmania and Plasmodium species. The presence of the sulfonamide group is believed to enhance its efficacy against these pathogens by interfering with their metabolic pathways.
The proposed mechanisms through which 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed in several studies.
- Antimicrobial Action : Disruption of cellular processes in microbial pathogens.
Synthesis and Evaluation
Research has focused on synthesizing this compound and evaluating its biological activity through various assays. For example, a recent study synthesized a series of related compounds and performed structure-activity relationship (SAR) analyses to identify key structural features responsible for enhanced biological activity .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
